Cas no 406-42-8 (1,3-Dibromo-1,1-difluorobutane)

1,3-ジブロモ-1,1-ジフルオロブタンは、臭素とフッ素を有するハロゲン化アルカンであり、化学式C4H6Br2F2で表されます。この化合物は、有機合成において有用な中間体として機能し、特にフッ素導入反応や架橋反応に適しています。高い反応性を持つ臭素原子と、安定性を向上させるフッ素原子の組み合わせにより、医薬品や農薬、機能性材料の合成において重要な役割を果たします。また、選択的な反応性を活かした精密合成にも応用可能です。適切な取り扱い条件下で、安定性と反応性のバランスが優れている点が特徴です。

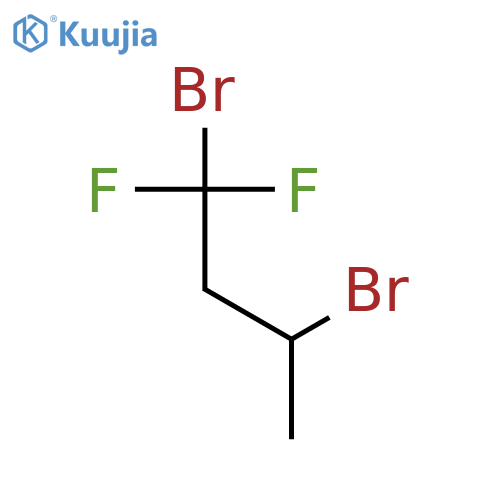

406-42-8 structure

商品名:1,3-Dibromo-1,1-difluorobutane

1,3-Dibromo-1,1-difluorobutane 化学的及び物理的性質

名前と識別子

-

- Butane,1,3-dibromo-1,1-difluoro-

- 1,3-DIBROMO-1,1-DIFLUOROBUTANE

- 1,3-Dibromo-1,1-difluorobutane, tech.

- 1,3-Dibrom-1,1-difluor-butan

- 1,3-dibromo-1,1-difluoro-butane

- Butane,1,3-dibromo-1,1-difluoro

- PC2237F

- DYWJVIZPXZXUML-UHFFFAOYSA-N

- MFCD00077496

- FT-0715242

- DTXSID90371579

- 406-42-8

- AKOS007930328

- 1,3-Dibromo-1,1-difluorobutane

-

- MDL: MFCD00077496

- インチ: InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3

- InChIKey: DYWJVIZPXZXUML-UHFFFAOYSA-N

- ほほえんだ: CC(CC(Br)(F)F)Br

計算された属性

- せいみつぶんしりょう: 249.88000

- どういたいしつりょう: 249.88043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 74.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.8586

- ゆうかいてん: 62-64

- ふってん: 60-61/50mm

- フラッシュポイント: 40.8°C

- 屈折率: 1.4489

- PSA: 0.00000

- LogP: 3.14760

1,3-Dibromo-1,1-difluorobutane セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

1,3-Dibromo-1,1-difluorobutane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D425408-500mg |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 500mg |

$ 80.00 | 2022-06-05 | ||

| Apollo Scientific | PC2237F-5g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 97% | 5g |

£152.00 | 2025-02-21 | |

| Chemenu | CM560812-5g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 95%+ | 5g |

$134 | 2023-02-02 | |

| abcr | AB105812-25g |

1,3-Dibromo-1,1-difluorobutane, 97%; . |

406-42-8 | 97% | 25g |

€357.80 | 2025-02-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191864-25g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 98% | 25g |

¥2217.00 | 2024-05-14 | |

| TRC | D425408-50mg |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 50mg |

$ 50.00 | 2022-06-05 | ||

| Fluorochem | 004642-1g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 97% | 1g |

£10.00 | 2022-03-01 | |

| Fluorochem | 004642-5g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 97% | 5g |

£34.00 | 2022-03-01 | |

| A2B Chem LLC | AF58042-5g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 97% | 5g |

$141.00 | 2024-04-20 | |

| A2B Chem LLC | AF58042-25g |

1,3-Dibromo-1,1-difluorobutane |

406-42-8 | 97% | 25g |

$397.00 | 2024-04-20 |

1,3-Dibromo-1,1-difluorobutane 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

406-42-8 (1,3-Dibromo-1,1-difluorobutane) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Amadis Chemical Company Limited

(CAS:406-42-8)1,3-Dibromo-1,1-difluorobutane

清らかである:99%

はかる:25g

価格 ($):212.0